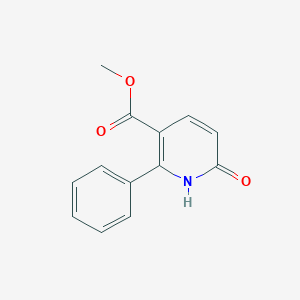
Methyl 6-oxo-2-phenyl-1,6-dihydropyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-oxo-2-phenyl-1,6-dihydropyridine-3-carboxylate is a chemical compound with the molecular formula C13H11NO3 It is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-oxo-2-phenyl-1,6-dihydropyridine-3-carboxylate typically involves a multicomponent reaction. One common method involves the reaction of terminal alkynes, isocyanates, and malonates in the presence of a copper catalyst. The reaction proceeds through the formation of a propargylic amide intermediate, which then cyclizes to form the dihydropyridine ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of catalytic multicomponent reactions in a controlled environment could be scaled up for industrial purposes. The reaction conditions, such as temperature, pressure, and catalyst concentration, would need to be optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-oxo-2-phenyl-1,6-dihydropyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are crucial for the success of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction could produce more reduced forms of the compound.
Aplicaciones Científicas De Investigación
Methyl 6-oxo-2-phenyl-1,6-dihydropyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studies in pharmacology and toxicology.
Industry: Used in the production of various chemical products and materials
Mecanismo De Acción
The mechanism of action of methyl 6-oxo-2-phenyl-1,6-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotective effects .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine
Uniqueness
Methyl 6-oxo-2-phenyl-1,6-dihydropyridine-3-carboxylate is unique due to its specific substitution pattern on the dihydropyridine ring, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H11NO3 |
|---|---|
Peso molecular |
229.23 g/mol |
Nombre IUPAC |
methyl 6-oxo-2-phenyl-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)10-7-8-11(15)14-12(10)9-5-3-2-4-6-9/h2-8H,1H3,(H,14,15) |
Clave InChI |
XUWDFEHBFHCSTI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(NC(=O)C=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




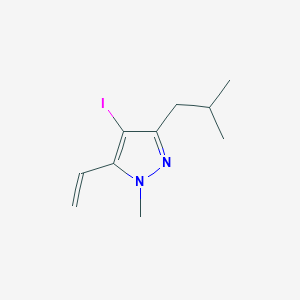
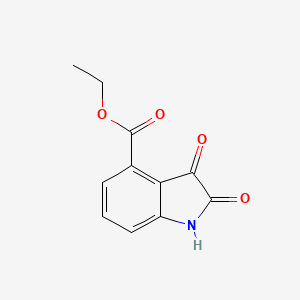
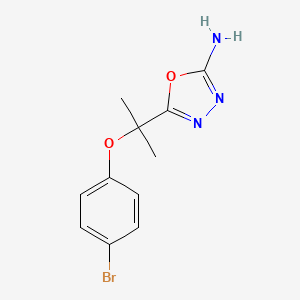
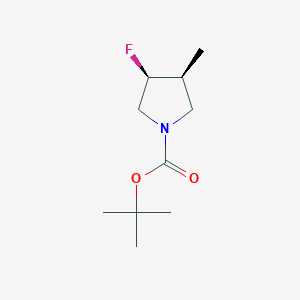
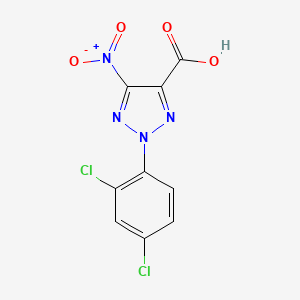
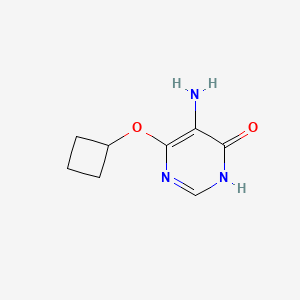
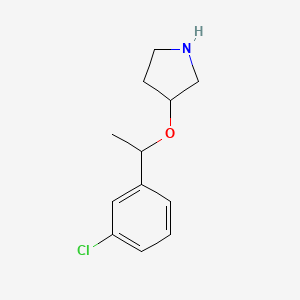



![2-Chloro-5-methyl-8-(1-methylcyclopentyl)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B11777825.png)

